molecular formula C13H12F3NO3 B2600403 (2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 2031242-07-4

(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2600403
CAS No.: 2031242-07-4
M. Wt: 287.238
InChI Key: SBYMLSAEAHYTBE-GXSJLCMTSA-N
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Description

(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be studied for its potential interactions with enzymes and proteins. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as enzyme inhibition or receptor modulation. The trifluoromethyl group often enhances the potency and selectivity of pharmaceutical agents.

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S,6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
  • (2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, (2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid stands out due to its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxylic acid group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(2S,3S)-1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-17-10(18)6-9(12(19)20)11(17)7-2-4-8(5-3-7)13(14,15)16/h2-5,9,11H,6H2,1H3,(H,19,20)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYMLSAEAHYTBE-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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